Specification-Based Purity Comparison: 5-(Pyrrolidin-2-yl)isoxazole vs. 3-Ethyl Analogs
Commercial specifications for 5-(Pyrrolidin-2-yl)isoxazole indicate a minimum purity of 95% , which is comparable to or exceeds the 97% purity offered for the more complex (S)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole analog . This demonstrates that the core scaffold is available with a purity suitable for demanding synthetic applications without the need for a higher-cost, substituted analog.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | (S)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole (CAS 147402-55-9) |
| Quantified Difference | Target compound purity is within 2% of a more complex, chiral analog. |
| Conditions | Commercial vendor specification |
Why This Matters
This indicates that the base scaffold can be obtained in high purity, providing a reliable starting point for diverse synthetic routes without the cost premium associated with substituted, enantiopure analogs.
